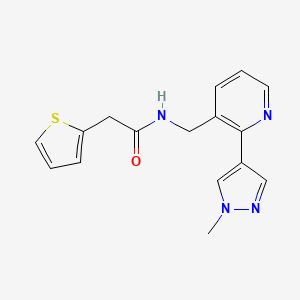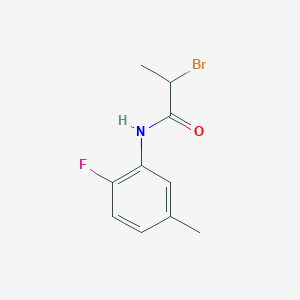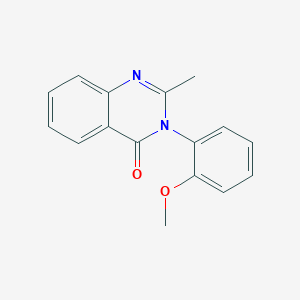
3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazolinone, which is a class of organic compounds with a structure containing a benzene ring fused to a quinazoline, a type of nitrogen-containing heterocycle .
Synthesis Analysis
While specific synthesis methods for “3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one” were not found, similar compounds are often synthesized through condensation reactions . For example, alkoxy ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isopropyl cyanoacetate .Chemical Reactions Analysis
The reactions of similar compounds have been studied. For instance, the reactions of phenylmercury (II) acetate with 3-(substituted phenyl)-2-sulfanylpropenoic acids were investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-Methoxy-4-methylphenol, were found . It has a molecular weight of 138.16 g/mol and is harmful if swallowed, causes skin irritation, and is harmful to aquatic life .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The derivatives of quinazolinone, such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one, have shown significant antibacterial activity against various strains of microorganisms, including Staphylococcus aureus, Bacillus species, Escherichia coli, and others. These compounds exhibit higher antibacterial activities compared to standard antibacterial drugs (Osarumwense, 2022).
Anticancer Agent
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, has been identified as a potent apoptosis inducer and an effective anticancer agent. It shows high blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).
Eco-Friendly Synthesis
A novel synthesis method using a one-pot C–C and C–N bond-forming strategy in water for derivatives of quinazolinone offers an eco-friendly and efficient protocol (Yadav et al., 2020).
Crystal Structure Analysis
The crystal structure of similar compounds, like 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one, has been analyzed to understand their molecular configurations and potential applications in creating metal complexes (Gudasi et al., 2006).
Antioxidant Properties
Quinazolin derivatives have been synthesized and shown to possess significant antioxidant capacity, comparing favorably with common antioxidants like ascorbic acid (Al-azawi, 2016).
Corrosion Inhibition
Quinazolinone derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel, demonstrating significant inhibition efficiencies (Errahmany et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-13-8-4-3-7-12(13)16(19)18(11)14-9-5-6-10-15(14)20-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEVFKLHPPPUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-2-methylquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)
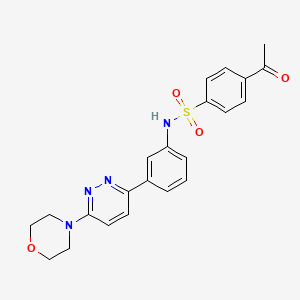
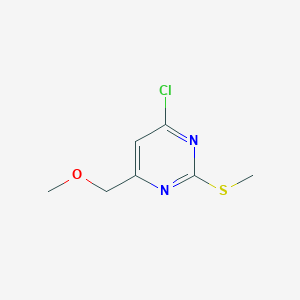


![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)
![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)
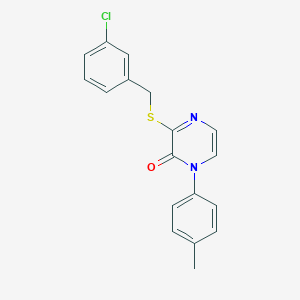

![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2490221.png)
![2-(4-chlorophenyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2490222.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2490223.png)
